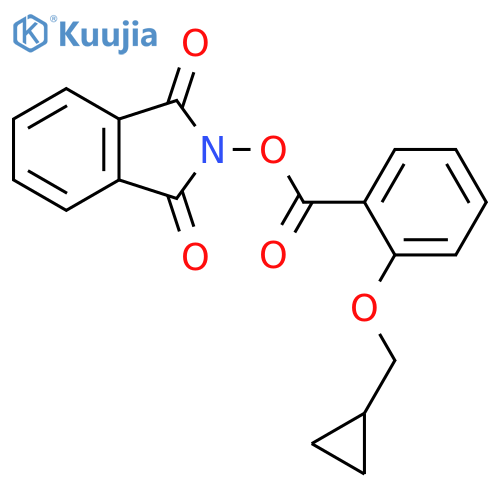

Cas no 2248348-83-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate 化学的及び物理的性質

名前と識別子

-

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate

- EN300-6517774

- 2248348-83-4

-

- インチ: 1S/C19H15NO5/c21-17-13-5-1-2-6-14(13)18(22)20(17)25-19(23)15-7-3-4-8-16(15)24-11-12-9-10-12/h1-8,12H,9-11H2

- InChIKey: IHTOILHVXKFQDF-UHFFFAOYSA-N

- ほほえんだ: O(C1=CC=CC=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1CC1

計算された属性

- せいみつぶんしりょう: 337.09502258g/mol

- どういたいしつりょう: 337.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 72.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6517774-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 0.1g |

$628.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 1g |

$714.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 0.05g |

$600.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 0.5g |

$685.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 10g |

$3069.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 2.5g |

$1399.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 5g |

$2070.0 | 2023-05-31 | ||

| Enamine | EN300-6517774-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate |

2248348-83-4 | 0.25g |

$657.0 | 2023-05-31 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate 関連文献

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

7. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate (CAS No. 2248348-83-4) in Modern Chemical and Pharmaceutical Research

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate, identified by its CAS number 2248348-83-4, represents a fascinating molecule in the realm of chemical and pharmaceutical innovation. This heterocyclic derivative has garnered significant attention due to its unique structural features and promising biological activities. The presence of both the dioxo and cyclopropylmethoxy substituents in its molecular framework suggests potential interactions with biological targets, making it a valuable candidate for further exploration in drug discovery and medicinal chemistry.

Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, opening up new avenues for its study. The synthesis involves multi-step reactions that highlight the versatility of modern organic methodologies. The introduction of the 1H-isoindol core into the benzoate scaffold not only imparts structural complexity but also enhances the molecule's potential pharmacological properties. This has been particularly intriguing for researchers exploring novel therapeutic agents targeting various diseases.

The dioxo group, a key feature of this compound, is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are critical for binding affinity in drug design. Additionally, the cyclopropylmethoxy moiety can introduce steric hindrance and electronic effects that modulate the compound's reactivity and biological activity. These structural elements collectively contribute to the molecule's potential as a lead compound in developing new pharmaceuticals.

In the context of contemporary research, this compound has been investigated for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer. Preliminary studies have suggested that derivatives of this scaffold may exhibit inhibitory effects on key enzymes involved in these pathways. For instance, modifications to the dioxo group have been shown to enhance binding affinity to certain protease targets, while alterations to the cyclopropylmethoxy substituent can influence metabolic stability and bioavailability.

The pharmaceutical industry has been particularly interested in isoindole derivatives due to their broad spectrum of biological activities. The structural motif of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate aligns well with current trends in drug design, where molecules with complex heterocyclic cores are sought after for their potential therapeutic benefits. The compound's unique combination of functional groups makes it a versatile platform for further chemical modification and optimization.

One of the most exciting aspects of this compound is its synthetic accessibility. Recent reports have demonstrated concise synthetic routes that allow for scalable production, which is crucial for both academic research and industrial applications. These methodologies leverage advanced catalytic systems and transition-metal chemistry to construct the desired framework efficiently. Such advances not only facilitate further exploration of this compound but also contribute to the broader field of medicinal chemistry by providing new tools for drug discovery.

The biological evaluation of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate has revealed intriguing results that warrant further investigation. In vitro assays have shown promising activity against several disease-relevant targets, including kinases and transcription factors. These findings align with emerging trends in pharmacology where molecules targeting multiple pathways are highly valued due to their potential synergistic effects. The compound's ability to interact with these targets suggests that it may serve as a foundation for developing novel therapeutics with improved efficacy and reduced side effects.

The development of new drugs is often hampered by issues related to metabolic stability and bioavailability. However, preliminary data on this compound indicate that it possesses favorable pharmacokinetic properties when appropriately optimized. The presence of both polar and non-polar regions in its structure suggests good solubility characteristics, which are essential for oral administration. Furthermore, the stability under various physiological conditions indicates that it may be suitable for formulation into tablets or capsules without significant degradation.

Future research directions for 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate include exploring its mechanism of action in detail and identifying potential off-target effects. Advanced spectroscopic techniques such as NMR spectroscopy and X-ray crystallography will be instrumental in elucidating its molecular interactions with biological targets. Additionally, computational modeling studies can provide insights into how structural modifications might influence its biological activity.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like this one. Predictive models can help guide synthetic efforts by identifying optimal substituents that enhance potency while minimizing toxicity. As these technologies continue to evolve, they will play an increasingly important role in optimizing compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate for clinical development.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 2-(cyclopropylmethoxy)benzoate (CAS No. 2248348-83-4) represents a compelling molecule with significant potential in pharmaceutical research. Its unique structural features combined with promising biological activities make it an attractive candidate for further exploration. As synthetic methods improve and computational tools become more sophisticated,this compound will likely play an important role in the development of new therapeutic agents addressing various human diseases.

2248348-83-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(cyclopropylmethoxy)benzoate) 関連製品

- 642473-95-8(TLR7/8 agonist 3)

- 1235439-36-7(1,4-diazepan-1-yl(1H-indol-3-yl)methanone;hydrochloride)

- 82413-28-3(2-(4-Hydroxyphenyl)-1-phenyl-1-butanone)

- 2580206-81-9(1-phenyl-1H-1,2,4-triazole-5-sulfonamide)

- 1341897-21-9(4-methyl-N-(1-methylpiperidin-4-yl)pyridin-3-amine)

- 1354927-00-6(4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine)

- 110984-06-0(2-Amino-N,N-dipropylacetamide hydrochloride)

- 1808069-04-6(trans-3-[4-(trifluoromethyl)phenyl]cyclobutanamine)

- 2171618-37-2(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2,2,3-trimethylbutanoic acid)

- 1261512-49-5(4-Bromo-2-(difluoromethyl)-1-methoxybenzene)